4,6-Dibromo-2,3-dichloroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dibromo-2,3-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl2N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWGDMQXLGFBLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380307 | |

| Record name | 4,6-Dibromo-2,3-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113571-15-6 | |

| Record name | 4,6-Dibromo-2,3-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dibromo-2,3-dichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,6-Dibromo-2,3-dichloroaniline chemical properties

An In-depth Technical Guide to the Chemical Properties of 4,6-Dibromo-2,3-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly halogenated aromatic amine that serves as a specialized building block in synthetic organic chemistry. Its unique substitution pattern, featuring both bromine and chlorine atoms, imparts distinct electronic and steric properties, making it a valuable intermediate for the synthesis of complex heterocyclic systems and potential active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its core chemical properties, a plausible synthetic pathway, reactivity analysis, spectroscopic profile, and critical safety protocols. The content is structured to deliver field-proven insights and actionable knowledge for professionals in chemical research and drug development.

Core Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Number 113571-15-6, is a substituted aniline featuring a dense halogen substitution pattern.[1] The presence of four halogen atoms on the benzene ring significantly influences its molecular properties, rendering it a solid crystalline material at room temperature with low aqueous solubility.[1][2]

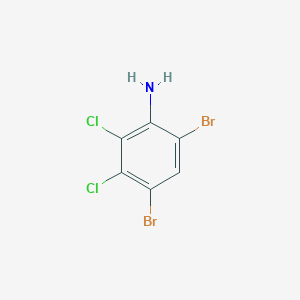

Chemical Structure

The structure consists of an aniline core with chlorine atoms at positions 2 and 3, and bromine atoms at positions 4 and 6. This arrangement creates a sterically hindered and electron-deficient aromatic system.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The key quantitative properties of this compound are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 113571-15-6 | [1][3] |

| Molecular Formula | C₆H₃Br₂Cl₂N | [4] |

| Molecular Weight | 319.81 g/mol | [2][4] |

| Appearance | Crystalline Solid | [3] |

| Melting Point | 104-108 °C | [1] |

| Density | 2.161 g/cm³ | [2][3] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 2,3-Dichloro-4,6-dibromobenzenamine | [3] |

Synthesis and Purification Protocol

While specific literature detailing the synthesis of this compound is not widely published, a logical and robust pathway can be designed based on established methods for the halogenation of anilines.[5][6] The proposed method involves the direct bromination of a readily available precursor, 2,3-dichloroaniline.

The core principle of this synthesis relies on the activating, ortho-, para-directing nature of the amine group. Although the two chlorine atoms are deactivating, the amine's influence is strong enough to direct incoming electrophiles (bromine) to the open para (position 4) and ortho (position 6) sites.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

2,3-Dichloroaniline (1 equivalent)

-

Glacial Acetic Acid (solvent)

-

Bromine (2.1 equivalents)

-

Saturated Sodium Bisulfite solution

-

10 M Sodium Hydroxide solution

-

Ethanol (for recrystallization)

-

Deionized Water

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2,3-dichloroaniline (1 eq.) in glacial acetic acid. Cool the flask in an ice bath to an internal temperature of 0-5 °C.

-

Bromination: Slowly add bromine (2.1 eq.), dissolved in a small amount of glacial acetic acid, dropwise to the stirred solution via the dropping funnel. The addition rate must be controlled to maintain the temperature below 10 °C. Causality Insight: Keeping the temperature low minimizes the formation of over-brominated byproducts and potential oxidation.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice water. Quench the excess bromine by adding a saturated solution of sodium bisulfite dropwise until the orange/brown color disappears.

-

Precipitation: Slowly neutralize the acidic solution with 10 M NaOH solution until it reaches a pH of ~7-8. The product will precipitate as a solid. Trustworthiness Check: This step is critical; ensuring complete neutralization maximizes the yield of the insoluble amine product.

-

Isolation: Collect the crude solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the interplay of the activating amino group and the four strongly deactivating halogen substituents.

Electronic Effects on the Aromatic Ring

The two chlorine atoms and two bromine atoms exert a powerful electron-withdrawing inductive effect (-I), which significantly deactivates the aromatic ring towards further electrophilic substitution.[7] Conversely, the lone pair on the nitrogen atom of the amino group exerts a strong electron-donating resonance effect (+R), which activates the ring. However, the cumulative deactivating effect of the four halogens is dominant, making further substitution on the ring highly unfavorable under standard conditions.

Caption: Opposing electronic effects governing the reactivity of the aromatic core.

Reactivity of the Amino Group

The primary site of reactivity for this molecule is the amino group. However, its nucleophilicity is significantly diminished due to the strong electron-withdrawing effects of the adjacent halogens.[7] Despite this reduction, the amino group can still undergo several characteristic reactions:

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This reaction may require forcing conditions (e.g., heating with a catalyst) due to the reduced nucleophilicity.

-

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. These salts are versatile intermediates for introducing a wide range of functional groups.

-

Use in Heterocycle Synthesis: The compound is a known precursor for the synthesis of benzothiazoles.[1][3] This typically involves a reaction where the aniline nitrogen and an adjacent C-H bond (if available, or a pre-functionalized group) participate in a cyclization reaction.

Applications in Research and Drug Development

Halogenated anilines are foundational scaffolds in medicinal chemistry and agrochemical science.[8][9] The specific substitution pattern of this compound makes it a unique building block.

-

Precursor for Benzothiazoles: Its most direct application is in the synthesis of substituted benzothiazoles.[1][2] The benzothiazole core is a prominent feature in many biologically active compounds, including anticancer and antimicrobial agents.

-

Fragment for Drug Discovery: In drug development, the introduction of halogens can enhance binding affinity, improve metabolic stability, and increase lipophilicity, which can aid in cell membrane penetration.[10] This molecule can serve as a heavily substituted "eastern-hemisphere" fragment in the design of novel kinase inhibitors or other targeted therapies.

-

Agrochemical Intermediates: Dichloroaniline derivatives are precursors to several important herbicides.[8] The unique halogenation of this compound could be exploited to develop new active ingredients with novel mechanisms of action or improved environmental profiles.

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic N-H stretching bands for the primary amine at approximately 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. Data for this compound is available in the NIST Chemistry WebBook.[4]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a complex and highly characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This pattern provides unambiguous confirmation of the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single singlet is expected in the aromatic region (likely downfield, ~7.0-8.0 ppm) corresponding to the single proton on the aromatic ring at position 5. A broad singlet corresponding to the two amine protons will also be observed.

-

¹³C NMR: Six distinct signals are expected for the six aromatic carbons, with their chemical shifts influenced by the attached halogens and the amino group.

-

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

Hazard Summary:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

-

Sensitization: May cause an allergic skin reaction.

-

Carcinogenicity: Suspected of causing cancer.

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Safe Handling and Storage Workflow

Caption: Essential workflow for the safe handling and storage of the compound.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Conclusion

This compound is a specialized chemical intermediate whose value lies in its densely functionalized and electronically modified aromatic core. While its reactivity is tempered by the heavy halogen substitution, the remaining amino group provides a reliable handle for further synthetic transformations. For researchers in drug discovery and materials science, this compound offers a unique scaffold for creating novel molecular architectures. Strict adherence to safety protocols is paramount when handling this toxic and potentially carcinogenic substance.

References

- NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

- PubChem. (n.d.). 4-Bromo-2,6-dichloroaniline. [Link]

- Cheméo. (n.d.). Chemical Properties of 4-Bromo-2,6-dichloroaniline (CAS 697-86-9). [Link]

- Organic Syntheses. (1944). 2,6-DICHLOROANILINE AND 2,6-DIBROMOANILINE. Coll. Vol. 3, p.292; Vol. 24, p.47. [Link]

- Chemsrc. (n.d.). 4-Bromo-2,6-dichloroaniline. [Link]

- NIST. (n.d.). 4-Bromo-2,6-dichloroaniline. NIST Chemistry WebBook. [Link]

- Google Patents. (n.d.). Process for the preparation of 2,6-dichloro-4-bromoanilides. EP0727412B1.

- PubChem. (n.d.). 2,6-Dibromo-4-chloroaniline. [Link]

- NIST. (n.d.). 4-Bromo-2,6-dichloroaniline. NIST Chemistry WebBook. [Link]

- Organic Syntheses. (n.d.). Sulfanilamide. [Link]

- PubChem. (n.d.). 2,3-Dichloroaniline. [Link]

- Google Patents. (n.d.). Prepn. of 2,6-dibromo aniline. CN1357533A.

- Journal of Biomedical Research & Environmental Sciences. (2021).

- ResearchGate. (2024).

Sources

- 1. This compound | 113571-15-6 [chemicalbook.com]

- 2. This compound suppliers USA [americanchemicalsuppliers.com]

- 3. 2,3-dichloroaniline suppliers USA [americanchemicalsuppliers.com]

- 4. This compound [webbook.nist.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jelsciences.com [jelsciences.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

4,6-Dibromo-2,3-dichloroaniline synthesis protocols

An In-depth Technical Guide to the Synthesis of 4,6-Dibromo-2,3-dichloroaniline

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of this compound, a key halogenated aromatic amine intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document details the compound's properties, a proposed synthetic protocol grounded in established chemical principles, and the critical safety and analytical considerations required for its successful preparation and validation.

Compound Overview and Significance

This compound (CAS No. 113571-15-6) is a polysubstituted aniline characterized by the presence of two bromine and two chlorine atoms on the benzene ring.[1] Its molecular structure, featuring a reactive amino group and a specific halogenation pattern, makes it a valuable precursor in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. For instance, substituted anilines of this class are used in the preparation of benzothiazoles and as building blocks for herbicides and fungicides.[1][2] The precise arrangement of halogens influences the molecule's reactivity and the physicochemical properties of its derivatives.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₂Cl₂N | NIST[3] |

| Molecular Weight | 319.81 g/mol | ChemicalBook[4] |

| Appearance | Solid (predicted) | - |

| Melting Point | 104-108 °C | ChemicalBook[1] |

| CAS Number | 113571-15-6 | ChemicalBook[1] |

Synthetic Pathway: Electrophilic Bromination of 2,3-Dichloroaniline

While specific, peer-reviewed protocols for the direct synthesis of this compound are not abundantly available in public literature, a logical and chemically sound approach is the direct electrophilic bromination of the commercially available starting material, 2,3-dichloroaniline.

The rationale for this pathway is based on the principles of electrophilic aromatic substitution. The amino (-NH₂) group is a powerful activating and ortho-, para-directing group. In the 2,3-dichloroaniline substrate, the positions open for substitution are C4, C5, and C6. The amino group strongly directs incoming electrophiles (Br⁺) to the positions ortho (C6) and para (C4) to itself. The chlorine atoms are deactivating and ortho-, para-directing, but their influence is significantly weaker than the activating effect of the amino group. Therefore, bromination is expected to occur preferentially at the C4 and C6 positions.

To achieve selective dibromination, careful control of stoichiometry and reaction conditions is paramount. Using two equivalents of a suitable brominating agent should yield the desired 4,6-dibromo product.

Reaction Mechanism Overview

The synthesis proceeds via a classic electrophilic aromatic substitution mechanism. A brominating agent generates the electrophile (Br⁺ or a polarized Br-Br bond), which is then attacked by the electron-rich aniline ring. The strong activating effect of the amino group facilitates the attack at the ortho and para positions, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product.

Caption: Mechanism of the electrophilic bromination of 2,3-dichloroaniline.

Detailed Experimental Protocol

This protocol describes a method for the synthesis of this compound. CAUTION: This reaction involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity | Moles |

| 2,3-Dichloroaniline | 162.02 | 16.2 g | 0.10 |

| Bromine (Br₂) | 159.81 | 32.0 g (10.2 mL) | 0.20 |

| Glacial Acetic Acid | - | 200 mL | - |

| Sodium Bicarbonate (sat. soln.) | - | As needed | - |

| Sodium Thiosulfate (10% soln.) | - | As needed | - |

| Ethanol (95%) | - | For recrystallization | - |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas trap to neutralize HBr fumes), dissolve 16.2 g (0.10 mol) of 2,3-dichloroaniline in 200 mL of glacial acetic acid. Stir the mixture until the aniline is completely dissolved.

-

Bromination: Cool the flask in an ice-water bath to 0-5 °C. Slowly add 32.0 g (0.20 mol) of bromine dropwise from the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition to control the reaction rate and minimize side-product formation. A precipitate may form during the reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The crude product will precipitate.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acetic acid and HBr until the effervescence ceases and the pH is neutral (~7).

-

Quenching Excess Bromine: If the solution retains a yellow/orange color from unreacted bromine, add a 10% sodium thiosulfate solution dropwise until the color disappears.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification

The crude this compound can be purified by recrystallization.[5]

-

Dissolve the crude solid in a minimum amount of hot 95% ethanol.

-

If the solution is colored, treat it with a small amount of activated charcoal.

-

Hot-filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Safety and Handling

Working with halogenated anilines and bromine requires strict adherence to safety protocols. The starting material, 2,3-dichloroaniline, and the brominated product are toxic if swallowed, in contact with skin, or if inhaled.[6][7] Bromine is highly corrosive and toxic.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[7]

-

Engineering Controls: All operations must be conducted in a certified chemical fume hood to avoid inhalation of toxic vapors and dust.[7] A safety shower and eyewash station must be readily accessible.

-

Handling: Avoid breathing dust and vapors.[8] Prevent contact with skin and eyes.[7][9] Keep containers tightly closed when not in use.

-

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local regulations for hazardous waste. This material and its container must be disposed of as hazardous waste.[7]

Purity Assessment and Characterization

Ensuring the purity and confirming the identity of the final product is a critical final step. A combination of analytical techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water can be used to separate the product from any remaining starting material or potential isomers. Purity is assessed by the area percentage of the main peak.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS confirms the molecular weight of the compound and can help identify volatile impurities. The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine and two chlorine atoms.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The ¹H NMR spectrum of this compound is expected to show a singlet for the lone aromatic proton at C5, and a broad signal for the -NH₂ protons.[10]

By adhering to the principles and protocols outlined in this guide, researchers can effectively synthesize and validate this compound for its application in further scientific discovery.

References

- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

- Seikel, M. K. (1944). 2,6-DICHLOROANILINE AND 2,6-DIBROMOANILINE. Organic Syntheses, 24, 47.

- This compound. (n.d.). NIST Chemistry WebBook.

- sulfanilamide. (n.d.). Organic Syntheses Procedure.

- Process for the preparation of 2-chloro and 2,6-dichloroanilines. (1991). Google Patents.

- Process for the preparation of 2,6-dichloro-4-bromoanilides. (1996). Google Patents.

- A kind of preparation method of the dibromo aniline of 2 halomethyl 4,6. (n.d.). Google Patents.

Sources

- 1. This compound | 113571-15-6 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. 2,4-DIBROMO-3,6-DICHLOROANILINE synthesis - chemicalbook [chemicalbook.com]

- 5. orgsyn.org [orgsyn.org]

- 6. fishersci.com [fishersci.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4,6-Dibromo-2,3-dichloroaniline (CAS No. 113571-15-6): Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dibromo-2,3-dichloroaniline, a halogenated aromatic amine with significant potential as a versatile building block in medicinal chemistry and drug discovery. While specific biological data for this compound is limited in publicly accessible literature, this document extrapolates its potential activities and mechanisms based on extensive research on structurally similar halogenated anilines. This guide covers its physicochemical properties, a proposed synthetic route, characterization data, and a detailed exploration of its potential as an antimicrobial and anticancer agent. Furthermore, its utility as a precursor for the synthesis of bioactive benzothiazoles is discussed, supported by detailed experimental protocols and conceptual diagrams to facilitate further research and development.

Introduction: The Emerging Potential of Polysubstituted Anilines

Aniline and its derivatives are fundamental scaffolds in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. The introduction of multiple halogen substituents onto the aniline ring dramatically influences its physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These modifications can lead to novel biological activities and improved pharmacokinetic profiles. This compound (Figure 1) is a prime example of such a polysubstituted aniline, offering a unique substitution pattern that is ripe for exploration in the development of new therapeutic agents. The strategic placement of both bromine and chlorine atoms presents opportunities for fine-tuning molecular interactions with biological targets and for serving as a versatile intermediate in complex organic syntheses. This guide aims to consolidate the available information on this compound and to provide a forward-looking perspective on its potential applications.

Figure 1. Chemical Structure of this compoundPhysicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The properties of this compound are summarized in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 113571-15-6 | [1][2] |

| Molecular Formula | C₆H₃Br₂Cl₂N | [1] |

| Molecular Weight | 319.81 g/mol | [3][4] |

| Appearance | Solid | [5] |

| Melting Point | 104-108 °C | [1][2] |

| Boiling Point | 316.7 °C at 760 mmHg | [6] |

| InChI Key | IPWGDMQXLGFBLC-UHFFFAOYSA-N | [7] |

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route to this compound could start from a commercially available dichloroaniline, followed by a regioselective bromination. The following diagram illustrates a conceptual workflow.

Diagram 1. Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is adapted from a general procedure for the bromination of anilines.[8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloroaniline (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetic acid.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (2.2 equivalents) as the brominating agent. For reactions in carbon tetrachloride, a radical initiator like benzoyl peroxide (BPO) (catalytic amount) may be added.

-

Reaction Conditions: Heat the reaction mixture to 60°C and stir for approximately 7 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. Predicted spectral data are presented below.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton and a broad singlet for the amine protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. A predicted 13C NMR spectrum is available.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for the bromine and chlorine atoms, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group and C-H and C-C stretching of the aromatic ring.

Potential Biological Activities and Mechanism of Action

While direct biological studies on this compound are scarce, significant insights can be drawn from research on structurally related halogenated anilines. These studies suggest a strong potential for antimicrobial and anticancer activities.

Antimicrobial and Antibiofilm Activity

Recent studies have highlighted the potent antimicrobial and antibiofilm activities of halogenated anilines.[2][9] For instance, 4-bromo-3-chloroaniline and 3,5-dibromoaniline have demonstrated significant efficacy against uropathogenic Escherichia coli (UPEC) and other ESKAPE pathogens.[2][9] The minimum inhibitory concentrations (MICs) for these compounds were in the range of 100-200 μg/mL, with biofilm inhibition IC50 values as low as 10 μg/mL.[9]

The proposed mechanism of action for these halogenated anilines involves the inhibition of adenylate cyclase activity.[2][9] This leads to the downregulation of virulence and biofilm-related genes. The presence and position of halogen atoms on the aniline ring appear to be crucial for this bioactivity, likely by enhancing the binding affinity to the target enzyme through halogen bond interactions.[2][9] Given its similar structural features, this compound is a promising candidate for investigation as a novel antimicrobial agent.

Diagram 2. Proposed mechanism of antimicrobial action for halogenated anilines.

Cytotoxic and Anticancer Potential

Halogenated anilines have also been investigated for their cytotoxic effects.[1] Studies on haloanilines as disinfection byproducts in drinking water have shown that their EC50 values for cytotoxicity can be 1-2 orders of magnitude lower than some regulated disinfection byproducts.[1] This inherent cytotoxicity suggests that derivatives of this compound could be explored as potential anticancer agents. The lipophilicity and electronic properties conferred by the halogen atoms may enhance cellular uptake and interaction with intracellular targets.

Application in Organic Synthesis: A Precursor to Benzothiazoles

Substituted anilines are pivotal starting materials in the synthesis of a wide range of heterocyclic compounds. This compound is a valuable synthon for the preparation of polysubstituted benzothiazoles, a class of compounds with diverse and significant biological activities, including anticancer, antimicrobial, and antiviral properties.[10][11][12]

General Synthesis of Benzothiazoles from Anilines

The most common method for synthesizing benzothiazoles involves the condensation of a 2-aminothiophenol with various electrophiles. However, alternative routes starting from substituted anilines are also well-established. For instance, a substituted aniline can be converted to a thioamide, which then undergoes intramolecular cyclization to form the benzothiazole ring.

A Representative Protocol for Benzothiazole Synthesis

The following is a generalized protocol for the synthesis of a benzothiazole derivative from a substituted aniline, which could be adapted for this compound.[13]

-

Thioamide Formation: React the substituted aniline with a thiocarbonylating agent (e.g., Lawesson's reagent) or by reacting an amide precursor with a sulfur source to form the corresponding thioamide.

-

Intramolecular Cyclization: The thioamide can be cyclized to the benzothiazole via oxidative cyclization using reagents such as potassium ferricyanide (Jacobsen cyclization) or via other methods involving metal catalysis or radical reactions.[14]

-

Purification: The resulting benzothiazole can be purified by recrystallization or column chromatography.

Diagram 3. General workflow for the synthesis of benzothiazoles from substituted anilines.

Safety and Handling

This compound is a chemical that should be handled with care in a laboratory setting. Based on the safety data sheets (SDS) of structurally similar compounds, the following precautions are recommended.[7][15][16]

-

Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled.[15] May cause an allergic skin reaction.[15] Causes skin and serious eye irritation.[7][16] May cause respiratory irritation.[16]

-

Precautionary Statements:

-

Prevention: Obtain special instructions before use.[15] Do not handle until all safety precautions have been read and understood.[15] Avoid breathing dust.[15] Wash skin thoroughly after handling.[15] Use only outdoors or in a well-ventilated area.[15] Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

Response: If swallowed, in contact with skin, or inhaled, seek immediate medical attention.[15] If skin or eye irritation occurs, get medical advice/attention.[7]

-

Storage: Store in a well-ventilated place.[7] Keep container tightly closed.[7] Store locked up.[7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

-

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and organic synthesis. The unique arrangement of four halogen atoms on the aniline scaffold provides a foundation for the development of novel compounds with tailored biological activities. Drawing on the established antimicrobial and cytotoxic properties of related halogenated anilines, this compound warrants further investigation as a lead structure for new therapeutic agents. Its utility as a precursor for complex heterocyclic systems, such as benzothiazoles, further underscores its importance for medicinal chemists. This technical guide serves as a foundational resource to stimulate and guide future research into the synthesis, characterization, and application of this intriguing molecule.

References

- Chemsigma. (n.d.). 113571-15-6 this compound.

- ACS Publications. (2022). Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. Environmental Science & Technology.

- Sathiyamoorthi, E., et al. (2025).

- Google Patents. (n.d.). A kind of preparation method of the dibromo aniline of 2 halomethyl 4,6.

- NIST. (n.d.). This compound.

- PubMed. (2019). Halogenated anilines as novel natural products from a marine biofilm forming microalga. Chemical Communications.

- European Patent Office. (n.d.). Process for the preparation of 2,6-dichloro-4-bromoanilides.

- Organic Syntheses. (1944). sulfanilamide.

- ResearchGate. (2010). Synthesis and Cyclization of Benzothiazole: Review.

- The Royal Society of Chemistry. (n.d.). Supplementary Materials Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent.

- NIH. (n.d.). 2,5-Dichloroaniline (95-82-9) | Chemical Effects in Biological Systems.

- PubChem. (n.d.). 2,3-Dichloroaniline.

- ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.

- PubChem. (n.d.). 2,4-Dichloroaniline.

- NIH. (n.d.). 3,4-Dichloroaniline (95-76-1) | Chemical Effects in Biological Systems.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- NIH. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.

- Google Patents. (n.d.). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.

- ResearchGate. (2025). Synthesis of some substituted benzothiazole derivaties and its biological activities.

- World Journal of Pharmaceutical Research. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.

- Fisher Scientific. (n.d.). 4-Bromo-2,6-dichloroaniline, 98%.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II) Complexes [pubs.sciepub.com]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Molecular Structure of 4,6-Dibromo-2,3-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4,6-Dibromo-2,3-dichloroaniline, a halogenated aromatic amine with significant potential in synthetic chemistry. We will delve into its chemical and physical properties, explore methodologies for its synthesis and structural elucidation, address critical safety and handling protocols, and discuss its emerging applications. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, offering both foundational knowledge and practical insights.

Introduction to Halogenated Anilines

Halogenated anilines are a class of organic compounds that are fundamental building blocks in the synthesis of a wide array of commercially important molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The introduction of halogen atoms onto the aniline scaffold dramatically influences the molecule's reactivity, lipophilicity, and metabolic stability, making these compounds highly versatile intermediates. The specific substitution pattern of halogens on the aromatic ring allows for fine-tuning of the molecule's properties, enabling the targeted design of new chemical entities with desired biological or material characteristics.

This compound: Core Properties

This compound is a solid compound at room temperature. Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 113571-15-6 | [3][4] |

| Molecular Formula | C₆H₃Br₂Cl₂N | [4] |

| Molecular Weight | 319.81 g/mol | [4] |

| Melting Point | 104-108 °C | [3][4] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [4] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Molecular Structure:

The structure of this compound is characterized by a benzene ring substituted with an amino group at position 1, two chlorine atoms at positions 2 and 3, and two bromine atoms at positions 4 and 6.

Caption: 2D structure of this compound.

Synthesis of this compound

Hypothetical Synthesis Workflow:

The synthesis could potentially start from 2,3-dichloroaniline, which would then be subjected to bromination to introduce the two bromine atoms at the 4 and 6 positions. The directing effects of the amino group (ortho-, para-directing) and the existing chloro groups would guide the position of bromination.

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

This protocol is adapted from general procedures for the bromination of anilines and should be optimized for this specific synthesis.

-

Dissolution: Dissolve 2,3-dichloroaniline in a suitable solvent, such as glacial acetic acid, in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Bromination: Slowly add a stoichiometric amount of bromine (dissolved in the same solvent) to the reaction mixture at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: Once the reaction is complete, quench the excess bromine with a reducing agent (e.g., sodium bisulfite solution). Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing and Drying: Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Structural Elucidation and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the substitution pattern, the ¹H NMR spectrum is expected to be relatively simple. A single singlet in the aromatic region (typically 6.5-8.0 ppm for aromatic protons) would correspond to the proton at the C5 position.[5] The chemical shift will be influenced by the surrounding halogen atoms. The protons of the amino group (-NH₂) will likely appear as a broad singlet, and its chemical shift can be variable.

-

¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton. Six distinct signals are expected in the aromatic region, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of the carbons directly attached to the halogens and the nitrogen atom will be significantly different from those of the other carbons.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in approximately 3:1 ratio). This unique isotopic signature provides strong evidence for the presence and number of these halogen atoms in the molecule.[6]

X-ray Crystallography:

For a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique would provide precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. The planarity of the aniline ring and the spatial arrangement of the bulky halogen substituents would be clearly elucidated. Although a crystal structure for this compound is not available in the cited literature, studies on similar halogenated anilines have been reported and provide insights into their crystal packing and intermolecular interactions.[7][8]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following safety precautions are based on information for similar halogenated anilines and should be strictly followed.

Hazard Identification:

-

May be harmful if swallowed, in contact with skin, or if inhaled.[9]

-

May cause respiratory irritation.[9]

Recommended Protective Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[9][10]

-

In case of skin contact: Wash off immediately with plenty of soap and water.[9][10]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[10]

-

In all cases of exposure, seek medical attention if symptoms persist.[9][10]

Applications and Future Directions

This compound is a valuable intermediate in organic synthesis. Its primary reported use is in the preparation of benzothiazoles.[3][4] Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.

The unique substitution pattern of this compound offers multiple reactive sites, making it a versatile precursor for the synthesis of novel compounds in various fields:

-

Pharmaceuticals: As a building block for the synthesis of new drug candidates with potential therapeutic applications.

-

Agrochemicals: For the development of new herbicides, fungicides, and insecticides.[1] The presence of multiple halogen atoms can enhance the biological activity and stability of agrochemical compounds.

-

Materials Science: As a monomer or intermediate for the synthesis of specialty polymers and dyes with tailored properties.

The increasing interest in halogenated organic compounds for various applications suggests that this compound will continue to be a relevant and valuable compound for researchers and synthetic chemists.

References

- Electronic Supplementary Information - The Royal Society of Chemistry.

- 4-Bromo-2,6-dichloroaniline | C6H4BrCl2N | CID 69680 - PubChem.

- This compound - the NIST WebBook.

- 4-Bromo-2-chloroaniline - PMC - NIH.

- Working with Hazardous Chemicals - Organic Syntheses.

- (PDF) 4-Bromo-2-chloroaniline - ResearchGate.

- sulfanilamide - Organic Syntheses Procedure.

- Isotypic crystal structures of 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline and 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline - PMC - PubMed Central.

- First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - The Royal Society of Chemistry.

- (PDF) 2,6-Dibromo-4-chloroaniline - ResearchGate.

- (PDF) 4-Bromo-2-chloroaniline - ResearchGate. (2025-08-10).

- 2,4,6-Tribromoaniline | C6H4Br3N | CID 8986 - PubChem.

- EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents.

- 4-Bromo-2,6-dichloroaniline - the NIST WebBook.

- CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) - CHEMISTRY 1000.

- Supporting Information - The Royal Society of Chemistry.

- Dichloroaniline – Knowledge and References - Taylor & Francis.

- Dichloroaniline - Wikipedia.

- 4-Bromo-2,6-dichloroaniline - Optional[1H NMR] - Chemical Shifts - SpectraBase.

- Enhancing Organic Synthesis with 4-Bromo-2,6-Dichloroaniline: A Manufacturer's Perspective - NINGBO INNO PHARMCHEM CO.,LTD..

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dichloroaniline - Wikipedia [en.wikipedia.org]

- 3. This compound | 113571-15-6 [chemicalbook.com]

- 4. 4,6-<WBR>Dibromo-<WBR>2,3-<WBR>dichloroaniline , 97% , 113571-15-6 - CookeChem [cookechem.com]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. This compound [webbook.nist.gov]

- 7. 4-Bromo-2-chloroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 4,6-Dibromo-2,3-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,6-Dibromo-2,3-dichloroaniline, a halogenated aromatic amine of interest in synthetic chemistry and materials science. Due to the limited availability of direct solubility data in public literature, this guide synthesizes information from structurally similar compounds and theoretical principles to predict its solubility profile. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine the precise solubility of this compound in various solvents. This document is intended to serve as a foundational resource for scientists and researchers, enabling them to handle, dissolve, and utilize this compound with a strong understanding of its physicochemical properties and the underlying principles governing its solubility.

Introduction to this compound

This compound is a polyhalogenated aromatic amine. Its structure, characterized by a benzene ring substituted with two bromine atoms, two chlorine atoms, and an amino group, renders it a valuable building block in organic synthesis. Halogenated anilines are crucial precursors in the manufacturing of dyes, pesticides, and pharmaceuticals. The specific substitution pattern of this compound suggests its potential utility in creating complex molecular architectures where regioselectivity and electronic properties are critical. An understanding of its solubility is paramount for its application in reaction chemistry, purification, and formulation.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₂Cl₂N | NIST |

| Molecular Weight | 319.81 g/mol | NIST |

| Appearance | Solid (predicted) | --- |

| Melting Point | 104-108 °C | Commercial Supplier Data |

| Boiling Point (Predicted) | 316.7 °C at 760 mmHg | Commercial Supplier Data |

| Density (Predicted) | 2.161 g/cm³ | Commercial Supplier Data |

| LogP (Predicted) | High (specific value not available) | Inferred from structure |

The high degree of halogenation and the presence of both hydrogen bond donating (amino group) and accepting (halogen atoms) sites contribute to a complex interplay of intermolecular forces that dictate its solubility. The high molecular weight and predicted high LogP value suggest a generally low aqueous solubility and a preference for organic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility. The solubility of this compound in a given solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

-

Polarity: The aniline moiety introduces a degree of polarity and the capacity for hydrogen bonding. However, the four halogen substituents significantly increase the molecule's nonpolar surface area and lipophilicity.

-

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen and chlorine/bromine atoms can act as weak hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore expected to be effective.

-

Van der Waals Forces: Due to its size and the presence of numerous polarizable halogen atoms, London dispersion forces will play a significant role in the interaction with nonpolar solvents.

Quantitative Structure-Activity Relationship (QSAR) models for aniline derivatives often correlate lipophilicity (logP) with solubility. For halogenated anilines, hydrophobicity is a key determinant of their behavior in different solvent systems.

Predicted Solubility Profile

Based on the above principles and data from structurally related compounds, the following is a predicted qualitative solubility profile for this compound.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Highly Soluble | Hydrogen bonding interactions with the amino group. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | Dipole-dipole interactions and potential for weak hydrogen bonding. |

| Chlorinated | Dichloromethane, Chloroform | Highly Soluble | Favorable dispersion forces and dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Moderately Soluble to Soluble | π-π stacking interactions and dispersion forces. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | A balance of polar and nonpolar interactions. |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | Insufficient polarity to overcome the solute-solute interactions. |

| Aqueous | Water | Insoluble | High lipophilicity and strong solute-solute interactions in the crystal lattice. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a rigorous experimental approach is necessary. The isothermal shake-flask method is the gold standard for determining equilibrium solubility. This is followed by a reliable analytical technique to quantify the dissolved solute.

Isothermal Shake-Flask Method

This protocol ensures that the solvent is saturated with the solute at a constant temperature.

An In-Depth Technical Guide to the Synthesis of 4,6-Dibromo-2,3-dichloroaniline: Foundational Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dibromo-2,3-dichloroaniline is a halogenated aromatic amine of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The precise arrangement of its substituents presents a unique synthetic challenge, demanding a nuanced understanding of electrophilic aromatic substitution and directing group effects. This technical guide provides a comprehensive overview of the viable starting materials and synthetic routes for the preparation of this compound, with a primary focus on the bromination of 2,3-dichloroaniline. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of Polysubstituted Anilines

Polysubstituted anilines are foundational building blocks in organic synthesis. The nature and position of substituents on the aniline ring profoundly influence the molecule's physical, chemical, and biological properties. This compound, with its specific halogenation pattern, serves as a valuable intermediate. Its synthesis, however, requires careful consideration of the directing effects of the amine and existing halogen substituents to achieve the desired regioselectivity.

Retrosynthetic Analysis and Selection of Starting Materials

A retrosynthetic analysis of this compound suggests that the most direct and logical synthetic approach is the electrophilic bromination of a pre-existing dichloroaniline. The primary candidate for a starting material is 2,3-dichloroaniline .

Rationale for Selecting 2,3-dichloroaniline:

-

Activating and Directing Effects: The amino group (-NH₂) is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution. In 2,3-dichloroaniline, the positions ortho (C6) and para (C4) to the amino group are unsubstituted and therefore highly susceptible to electrophilic attack. The existing chloro substituents at C2 and C3 are deactivating and meta-directing, but their influence is generally overcome by the strongly activating amino group.

-

Availability: 2,3-dichloroaniline is a commercially available reagent, making it a practical and cost-effective starting point for synthesis.

An alternative, though more circuitous, route could involve starting with an aniline derivative that is first brominated and then chlorinated. However, this often requires more complex protecting group strategies to control the regioselectivity of the chlorination steps.[1][2] Therefore, the direct bromination of 2,3-dichloroaniline stands out as the most efficient and logical pathway.

Synthetic Pathway: Electrophilic Bromination of 2,3-dichloroaniline

The core of this synthesis lies in the electrophilic aromatic substitution reaction where 2,3-dichloroaniline reacts with a brominating agent to yield this compound.

Reaction Mechanism and Causality

The reaction proceeds via the classical mechanism of electrophilic aromatic substitution. The amino group, being electron-donating, increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more nucleophilic and reactive towards electrophiles.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for the preparation of this compound.

Choice of Brominating Agent and Solvent

Several brominating agents can be employed for this transformation.[1] The choice often depends on the desired reactivity, selectivity, and safety considerations.

-

Molecular Bromine (Br₂): Often used in a polar protic solvent like acetic acid. Acetic acid can protonate the amino group to a small extent, slightly moderating its activating effect and potentially reducing side reactions.

-

N-Bromosuccinimide (NBS): A milder and easier-to-handle source of electrophilic bromine. It is often used in solvents like carbon tetrachloride, and the reaction can be initiated by a radical initiator like benzoyl peroxide (BPO).[3]

-

Sodium Bromate/HBr: This combination generates bromine in situ and can be an effective brominating system.[1]

For the synthesis of this compound from 2,3-dichloroaniline, a solution of molecular bromine in acetic acid is a robust and well-established method.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established principles of aniline bromination.[4]

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. Molecular bromine is highly corrosive and toxic.

Materials and Reagents:

-

2,3-dichloroaniline

-

Glacial Acetic Acid

-

Molecular Bromine (Br₂)

-

Saturated Sodium Bicarbonate solution

-

Ethanol

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dichloroaniline (1 equivalent) in glacial acetic acid.

-

Preparation of Brominating Solution: In the dropping funnel, prepare a solution of molecular bromine (2.1 equivalents) in glacial acetic acid.

-

Bromination Reaction: Cool the flask containing the aniline solution in an ice bath. Slowly add the bromine solution dropwise to the stirred aniline solution. Maintain the temperature below 10 °C during the addition. The reaction mixture will likely change color and a precipitate may form.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into a beaker containing ice water.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will generate CO₂ gas.

-

Isolation of Crude Product: Collect the resulting precipitate by vacuum filtration and wash the solid with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₃Br₂Cl₂N |

| Molecular Weight | 319.81 g/mol [5] |

| Appearance | Off-white to light yellow solid |

| Melting Point | Typically in the range of 80-90 °C |

| CAS Number | 81478-83-3 |

Diagram of the Chemical Transformation:

Caption: Bromination of 2,3-dichloroaniline to yield this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct bromination of 2,3-dichloroaniline. This approach leverages the powerful ortho, para-directing effect of the amino group to selectively introduce bromine atoms at the desired positions. The choice of brominating agent and careful control of reaction conditions are paramount to achieving a high yield and purity of the target compound. This guide provides a robust framework for researchers to approach the synthesis of this and other polysubstituted anilines, grounded in the principles of organic chemistry and established laboratory practices.

References

- Process for the preparation of 2-chloro and 2,6-dichloroanilines.

- Process for the preparation of 2-chloro and 2,6-dichloroanilines.

- Bromination of aromatic compounds without c

- This compound. NIST WebBook. [Link]

Sources

- 1. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 2. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. This compound [webbook.nist.gov]

An In-Depth Technical Guide to the Electrophilic Substitution of 2,3-Dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dichloroaniline is a vital chemical intermediate in the synthesis of pharmaceuticals, pesticides, and dyestuffs.[1] Its utility stems from the nuanced reactivity of its aromatic ring, which is governed by the competing electronic effects of a strongly activating amino group and two deactivating chloro substituents. This guide provides a comprehensive analysis of the principles governing electrophilic aromatic substitution (EAS) on the 2,3-dichloroaniline scaffold. By dissecting the interplay of inductive and resonance effects, we will predict and rationalize the regiochemical outcomes of key substitution reactions. This document serves as a senior-level technical resource, offering not only theoretical explanations but also field-proven experimental protocols and troubleshooting insights to guide synthetic strategy and execution.

Part 1: Theoretical Framework of Reactivity

Introduction to 2,3-Dichloroaniline

2,3-Dichloroaniline (C₆H₅Cl₂N) is a colorless to light-brown crystalline solid or oil that serves as a versatile building block in organic synthesis.[2][3] It is typically produced via the hydrogenation of 2,3-dichloronitrobenzene.[3][4] Its importance is underscored by its role as a precursor in the manufacturing of complex organic molecules where precise functionalization of the aromatic ring is paramount.[1][5]

Principles of Electrophilic Aromatic Substitution (EAS)

The core of this guide revolves around the EAS mechanism, a fundamental reaction class for aromatic compounds. The reaction proceeds through a two-step pathway:

-

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[6]

-

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the stable aromatic system.[7]

The presence of substituents on the benzene ring profoundly influences both the rate of this reaction and the position (regiochemistry) of the new substituent.[8]

Analysis of Substituent Effects in 2,3-Dichloroaniline

The regioselectivity of EAS on 2,3-dichloroaniline is a classic case of competing substituent effects. Understanding the electronic contributions of the amino and chloro groups is essential for predicting the reaction outcome.

-

The Activating Ortho, Para-Directing Amino Group (-NH₂): The amino group is a powerful activating group.[9] Its nitrogen atom possesses a lone pair of electrons that it donates into the aromatic π-system through resonance (a +M effect). This significantly increases the electron density of the ring, particularly at the positions ortho (C6) and para (C4) to the amino group, making these sites highly susceptible to electrophilic attack.[9] This resonance donation outweighs its electron-withdrawing inductive effect (-I effect).

-

The Deactivating Ortho, Para-Directing Chloro Groups (-Cl): Halogens present a unique case. Due to their high electronegativity, they withdraw electron density from the ring inductively (-I effect), which deactivates the ring overall, making it less reactive than benzene.[10][11] However, like the amino group, they possess lone pairs of electrons that can be donated into the ring via resonance (+M effect). This resonance effect, while weaker than their inductive pull, is sufficient to direct incoming electrophiles to the ortho and para positions.[11]

-

Synergistic and Antagonistic Effects: Predicting the Regiochemical Outcome In 2,3-dichloroaniline, the powerful activating and directing effect of the amino group is the dominant influence.[12]

-

The -NH₂ group strongly directs substitution to positions C4 (para) and C6 (ortho) .

-

The C2-Cl group directs to its ortho (C3, occupied) and para (C5) positions.

-

The C3-Cl group directs to its ortho (C2, occupied; C4) and para (C6) positions.

-

The directing vectors of the -NH₂ group and the C3-Cl group converge and reinforce each other, strongly favoring electrophilic attack at the C4 and C6 positions. The C5 position is only weakly activated by the C2-Cl group and is deactivated by the other two. Therefore, electrophilic substitution on 2,3-dichloroaniline will overwhelmingly yield a mixture of 4-substituted and 6-substituted products. Steric hindrance from the adjacent C2-Cl may slightly disfavor attack at C6 compared to the more accessible C4 position.

Caption: Predicted major sites for electrophilic substitution.

Part 2: Key Electrophilic Substitution Reactions & Protocols

Nitration

Mechanistic Insights: Nitration introduces a nitro (-NO₂) group onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid. A critical consideration for anilines is that under strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director.[13] To circumvent this and control the high reactivity of the aniline, the amino group is often protected as an acetanilide prior to nitration. The N-acetyl group is still an activating, ortho,para-director but is less basic and bulky, favoring the para product.[13][14]

Experimental Protocol: Nitration of N-(2,3-dichlorophenyl)acetamide (Protected Amine)

-

Protection: In a round-bottom flask, dissolve 2,3-dichloroaniline (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.1 eq) dropwise while stirring. Heat the mixture gently for 30 minutes, then cool and pour into ice water. Filter the resulting precipitate of N-(2,3-dichlorophenyl)acetamide, wash with water, and dry.

-

Nitration: Cool a flask containing concentrated sulfuric acid to 0°C in an ice bath. Slowly add the dried N-(2,3-dichlorophenyl)acetamide in portions, ensuring the temperature does not exceed 10°C. In a separate flask, prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid, pre-cooled to 0°C. Add this nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 5°C.

-

Work-up: After the addition is complete, stir the mixture at 0-5°C for 2 hours. Carefully pour the reaction mixture onto crushed ice. The solid nitro-acetanilide product will precipitate.

-

Isolation and Deprotection: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry. The major products will be N-(2,3-dichloro-4-nitrophenyl)acetamide and N-(2,3-dichloro-6-nitrophenyl)acetamide. To deprotect, reflux the nitro-acetanilide product in a mixture of aqueous ethanol and concentrated hydrochloric acid until hydrolysis is complete. Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the 2,3-dichloro-nitroaniline isomers. The isomers can then be separated by chromatography.

Caption: Workflow for controlled nitration of 2,3-dichloroaniline.

Halogenation (Bromination)

Mechanistic Insights: The high activation of the amino group makes direct halogenation of anilines difficult to control, often leading to poly-substituted products. Using milder conditions, such as bromine in acetic acid, can favor monohalogenation. The reaction will proceed at the activated C4 and C6 positions.

Experimental Protocol: Monobromination of 2,3-dichloroaniline

-

Dissolution: Dissolve 2,3-dichloroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or carbon tetrachloride in a flask protected from light.

-

Bromination: Cool the solution to 0°C. Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with vigorous stirring. The red-brown color of the bromine should dissipate as it reacts.

-

Work-up: Once the addition is complete, allow the reaction to stir for an additional hour at room temperature. Pour the mixture into an aqueous solution of sodium bisulfite to quench any unreacted bromine.

-

Isolation: Neutralize the solution with sodium bicarbonate. The brominated product will often precipitate. Alternatively, extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting mixture of 4-bromo- and 6-bromo-2,3-dichloroaniline can be purified by column chromatography or recrystallization.

Sulfonation

Mechanistic Insights: Sulfonation introduces a sulfonic acid (-SO₃H) group. The electrophile is sulfur trioxide (SO₃), which can be used directly or generated from fuming sulfuric acid.[7] For anilines, a common and effective method is to use chlorosulfonic acid in an inert solvent.[15] Due to steric hindrance from the C2-Cl and the amino group itself, sulfonation is expected to show a high preference for the less hindered para position (C4).

Experimental Protocol: Sulfonation of 2,3-dichloroaniline

This protocol is adapted from established methods for related chloroanilines.[15]

-

Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect from atmospheric moisture.

-

Dissolution: Dissolve 2,3-dichloroaniline (1.0 eq) in an anhydrous solvent like methylene chloride.

-

Sulfonation: With vigorous stirring, slowly add chlorosulfonic acid (1.05 eq) dropwise from the dropping funnel. The addition should be controlled to maintain a gentle reflux of the solvent (approx. 40°C). An HCl gas trap is necessary.

-

Solvent Removal: After the addition and an initial reaction period of 1-2 hours, carefully distill off the methylene chloride.

-

Hydrolysis & Isolation: Allow the reaction mixture to cool. Very carefully, add crushed ice to the residue to hydrolyze the intermediate sulfonyl chloride to sulfonic acid. The product, 4-amino-2,3-dichlorobenzenesulfonic acid, will precipitate. Filter the solid, wash with a small amount of cold water, and dry.

Part 3: Data Synthesis and Practical Considerations

Summary of Reaction Conditions and Regioselectivity

| Reaction | Reagents & Conditions | Expected Major Product(s) | Key Considerations |

| Nitration | 1. (CH₃CO)₂O, Acetic Acid2. HNO₃, H₂SO₄, 0-5°C3. H₃O⁺, Heat | 2,3-dichloro-4-nitroaniline & 2,3-dichloro-6-nitroaniline | Protection of the amino group is crucial to prevent anilinium ion formation and control reactivity.[13] |

| Bromination | Br₂, Acetic Acid, 0°C to RT | 4-bromo-2,3-dichloroaniline & 6-bromo-2,3-dichloroaniline | Milder conditions are needed to avoid polysubstitution. The para-isomer is often favored. |

| Sulfonation | ClSO₃H, Methylene Chloride, ~40°C | 4-amino-2,3-dichlorobenzenesulfonic acid | High regioselectivity for the para-position (C4) is expected due to steric hindrance at the ortho-position (C6). |

Troubleshooting and Optimization

-

Over-reaction/Polysubstitution: This is a primary concern for highly activated rings like anilines, especially during halogenation. To mitigate this, use stoichiometric amounts of the electrophile at low temperatures. Protecting the amine as an acetanilide is also an effective strategy to moderate its activating strength.

-

Anilinium Ion Formation: In nitration and sulfonation, the use of strong acids can protonate the amine, shutting down the desired ortho/para reactivity.[13] Protecting the amine is the most reliable solution. If direct substitution is attempted, using less acidic conditions or alternative reagents may be necessary.

-

Isomer Separation: The formation of both 4- and 6-substituted isomers is common. Separation can often be achieved by fractional crystallization, leveraging differences in solubility and crystal packing, or by column chromatography on silica gel.

Conclusion